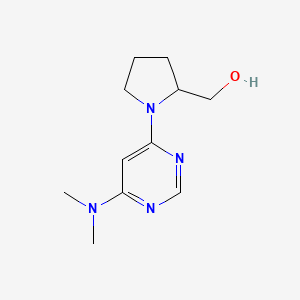

(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol

Description

Properties

IUPAC Name |

[1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-14(2)10-6-11(13-8-12-10)15-5-3-4-9(15)7-16/h6,8-9,16H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGBTEIPAWLQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)N2CCCC2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the pyrimidine ring, introducing the dimethylamino group through nucleophilic substitution. The pyrrolidine ring can be synthesized separately and then coupled with the pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles to form different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution of the dimethylamino group can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

Industry: Used in the development of novel materials and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of (1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine and pyrrolidine rings provide structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

*Estimated based on empirical formula (C11H18N4O).

Key Observations:

Heterocycle Influence: The target compound’s pyrimidine core distinguishes it from pyridine-based analogs (e.g., (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol), which may exhibit different electronic profiles and binding affinities due to the nitrogen count and ring size .

Substituent Effects: The dimethylamino group on the target’s pyrimidine ring enhances electron density, which could improve solubility or interaction with negatively charged binding pockets. In contrast, ethoxy and methylthio groups in analogs increase hydrophobicity, favoring membrane permeability . Fluorine in pyridine derivatives may improve metabolic stability and bioavailability through steric and electronic effects .

Functional Group Contributions: Methanol groups in all compounds provide a polar terminus for hydrogen bonding, critical for target engagement. However, diphenyl substitution in 1,2-diphenyl(pyrrolidin-2-yl)methanol prioritizes hydrophobic interactions over polarity .

Biological Activity

(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidine ring attached to a methanol group. Its molecular formula is with a molecular weight of 220.27 g/mol. The structural uniqueness contributes to its biological interactions.

Mode of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Binding: It acts as a ligand for various receptors, influencing neurotransmitter systems and possibly exhibiting neuroprotective effects.

Biochemical Pathways

Research indicates that this compound can modulate key biochemical pathways, including:

- cGMP Pathway: It has been shown to elevate central cGMP levels in rodent models, suggesting potential implications in cognitive enhancement and neuroprotection .

- Protein-Ligand Interactions: The compound serves as a valuable tool in studying protein interactions, particularly in the context of drug discovery.

Antimicrobial Properties

Studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. While specific data on this compound is limited, related compounds have shown:

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.0048 | E. coli |

| Compound C | 0.0195 | B. mycoides |

These findings suggest that similar structural features may confer antimicrobial properties to this compound .

Neuroprotective Effects

In addition to antimicrobial activity, the compound has been investigated for its neuroprotective properties:

- Cognitive Enhancement: It has shown procognitive activity in rodent models, indicating potential benefits for conditions like Alzheimer’s disease .

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

- Study on PDE9A Inhibitors: A related compound demonstrated enhanced cognitive function by elevating cGMP levels, suggesting that this compound may share similar mechanisms .

- Antimicrobial Activity Assessment: Research involving pyrrolidine derivatives highlighted their efficacy against various bacterial strains, reinforcing the potential for this compound in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.